Worenine chloride
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Overview
Description
Worenine chloride, also known as methyl this compound, is a chemical compound with the molecular formula C20H16ClNO4. It is a red crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Preparation Methods
Worenine chloride can be synthesized through various methods. One common method involves extracting and isolating the compound from Coptis chinensis. The extraction process includes steps such as solvent extraction, crystallization, and purification to obtain pure this compound . Industrial production methods may involve large-scale extraction and purification processes to meet the demand for this compound in various applications.
Chemical Reactions Analysis
Worenine chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Worenine chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of related compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It is used in the development of natural herbicides due to its herbicidal properties.
Mechanism of Action
The mechanism of action of worenine chloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the Warburg effect in colon cancer cells by targeting HIF-1α. This inhibition leads to a decrease in glucose metabolism and glycolysis, ultimately reducing cancer cell growth and proliferation .
Comparison with Similar Compounds
- Berberine
- Coptisine
- Palmatine
Properties
CAS No. |
38763-54-1 |
---|---|
Molecular Formula |
C20H16ClNO4 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene;chloride |
InChI |
InChI=1S/C20H16NO4.ClH/c1-11-14-6-18-17(23-10-24-18)5-13(14)8-21-3-2-12-4-16-19(25-9-22-16)7-15(12)20(11)21;/h4-8H,2-3,9-10H2,1H3;1H/q+1;/p-1 |
InChI Key |
NGZVWSRJFCTIMV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C3=CC4=C(C=C3CC[N+]2=CC5=CC6=C(C=C15)OCO6)OCO4.[Cl-] |
Origin of Product |
United States |
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